molecular formula C8H10F3N3O2 B2747743 4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197454-32-1

4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2747743
CAS RN: 2197454-32-1
M. Wt: 237.182
InChI Key: OLKUCKJAQQOPSZ-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition . Trifluoromethylation, the process of adding a trifluoromethyl group to a molecule, can be achieved through various methods, including the use of carbon-centered radical intermediates .


Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and one other group or atom .


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions due to the presence of multiple reactive sites in their structure . Trifluoromethyl groups can also undergo various reactions, particularly those involving carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

Triazoles are generally stable compounds that are soluble in common organic solvents . The trifluoromethyl group is a lipophilic group that can enhance the chemical and thermal stability of compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of triazoles and trifluoromethyl-containing compounds can vary widely depending on their specific structure and the biological system they interact with .

Future Directions

The development of new synthetic methods for the preparation of triazoles and trifluoromethyl-containing compounds is an active area of research . These compounds have a wide range of potential applications in the pharmaceutical industry and other fields .

properties

IUPAC Name

4-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c9-8(10,11)6-12-13-7(15)14(6)4-5-2-1-3-16-5/h5H,1-4H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUCKJAQQOPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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